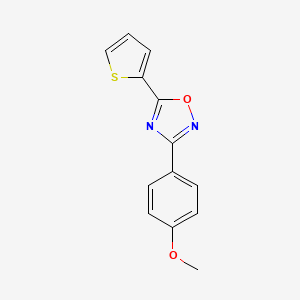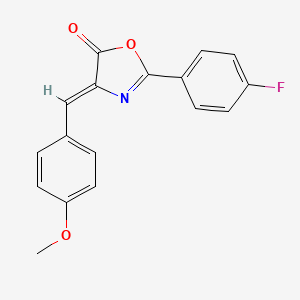![molecular formula C23H20O3 B5721585 {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPMC has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to induce the generation of reactive oxygen species, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity in animal models. In addition, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit antioxidant activity, which may contribute to its potential as a photosensitizer in photodynamic therapy.
実験室実験の利点と制限
One advantage of using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
将来の方向性
For research on {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone include further investigation of its mechanism of action, as well as its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, further studies could focus on optimizing the anticancer activity of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone and investigating its potential use in combination with other chemotherapy drugs. In materials science, further studies could focus on using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone as a building block for the synthesis of new organic semiconductors with improved electronic properties. In organic electronics, further studies could focus on optimizing the use of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone as an electron-transporting material in organic light-emitting diodes.
合成法
The synthesis of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by the Wittig reaction with benzyltriphenylphosphonium chloride. The final step involves the reaction of the intermediate product with phenylmagnesium bromide to form {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone.
科学的研究の応用
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential use as an electron-transporting material in organic light-emitting diodes.
特性
IUPAC Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZSJQCYSOSGQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)


![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)